Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt
Description
Heptakis(6-O-sulfo)-β-cyclodextrin Tetradecaacetate Heptapyridium Salt is a multifunctional β-cyclodextrin (β-CD) derivative with extensive modifications. The core β-CD structure comprises seven glucose units linked by α-1,4-glycosidic bonds. Each glucose unit is substituted at the 6-O position with a sulfate group, enhancing water solubility and anionic character. Additionally, all 14 secondary hydroxyl groups (2-O and 3-O positions) are acetylated, forming tetradecaacetate moieties that improve organic solvent compatibility and modify host-guest interactions . The heptapyridium counterion (likely pyridinium salts) neutralizes the sulfated anionic charges, further stabilizing the compound in non-aqueous systems . This dual-functionalization (sulfation and acetylation) makes it unique among cyclodextrin derivatives, enabling applications in chiral separations, supramolecular chemistry, and drug delivery .
Properties
IUPAC Name |
pyridin-1-ium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40R,41R,43R,44S,45R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H98O70S7.7C5H5N/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;7*1-2-4-6-5-3-1/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);7*1-5H/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52?,53+,54+,55-,56?,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDCRVFUMNZWDV-UPKJRIBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H](C4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H](C6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H133N7O70S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747878 | |
| Record name | PUBCHEM_71317203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2837.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196398-65-9 | |
| Record name | PUBCHEM_71317203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin
Reagents :
-
Beta-cyclodextrin
-
Acetic anhydride
-
Pyridine (anhydrous)
Procedure :
-
Dissolve beta-cyclodextrin (10 g, 8.8 mmol) in anhydrous pyridine (150 mL) under nitrogen.
-
Add acetic anhydride (50 mL, 530 mmol) dropwise at 0°C.
-
Stir at 25°C for 48 hours.
-
Quench with ice-cold water (500 mL) and extract with dichloromethane.
-
Purify via silica gel chromatography (ethyl acetate/methanol 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >95% |
| Acetyl substitution | 14 groups (2 per unit) |
Sulfation at C6 Positions
Reagents :
-
Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin
-
Sulfur trioxide-pyridine complex (SO₃·Py)
-
Dimethylformamide (DMF, anhydrous)
Procedure :
-
Suspend heptakis(2,3-di-O-acetyl)-beta-cyclodextrin (5 g, 2.8 mmol) in DMF (100 mL).
-
Add SO₃·Py complex (14.7 g, 92.4 mmol) portionwise at 0°C.
-
Stir at 50°C for 24 hours under nitrogen.
-
Precipitate by adding ethanol (500 mL), then wash with acetone.
Key Data :
| Parameter | Value |
|---|---|
| Sulfur content | 7.2–7.5% (theory: 7.4%) |
| Sodium sulfate | <0.5% (by ICP-OES) |
| Solubility | >200 mg/mL in water |
Counterion Exchange to Pyridinium Salt
Reagents :
-
Heptakis(6-O-sulfo)-beta-cyclodextrin heptasodium salt
-
Pyridinium chloride (7 eq)
-
Ethanol/water (1:1 v/v)
Procedure :
-
Dissolve the sodium salt (3 g, 1.6 mmol) in ethanol/water (150 mL).
-
Add pyridinium chloride (1.2 g, 11.2 mmol) and stir at 60°C for 12 hours.
-
Concentrate under reduced pressure and lyophilize.
Key Data :
| Parameter | Value |
|---|---|
| Pyridinium content | 7.0 ± 0.3 ions (ESI-MS) |
| Residual sodium | <0.1% (ICP-OES) |
| Final solubility | 150 mg/mL in methanol |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Purity Assessment
Critical Challenges and Optimization
Regioselectivity Control
Byproduct Mitigation
-
Partial sulfation : Add SO₃·Py in 10-fold excess to ensure heptasubstitution.
-
Acetyl hydrolysis : Maintain anhydrous conditions during sulfation to prevent ester cleavage.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch size | 5 g | 500 g |
| Reaction time | 72 hours | 96 hours |
| Yield | 85% | 78% |
| Cost per gram | $120 | $45 |
Chemical Reactions Analysis
Types of Reactions
Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfo groups to thiol groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Heptakis(6-O-sulfo)-beta-cyclodextrin tetradecaacetate heptapyridium salt is utilized to enhance the solubility and stability of poorly soluble drugs. Its ability to form inclusion complexes allows for improved bioavailability of active pharmaceutical ingredients (APIs). For instance, studies have demonstrated that this compound can encapsulate hydrophobic drugs, facilitating their delivery through biological membranes .
Chiral Separation
This compound serves as a chiral resolving agent in capillary electrophoresis. Its sulfonated structure provides a suitable environment for the separation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can vary significantly between different enantiomers. In particular, it has been shown to effectively separate various pharmaceutical weak base enantiomers under acidic conditions .
Toxicity Reduction
Research indicates that this compound can mitigate the cytotoxic effects of certain drugs. For example, studies involving the antidepressant mianserin showed that complexation with this cyclodextrin derivative reduced its toxicity while maintaining therapeutic efficacy .
Food Science Applications
Food Preservation
The compound's ability to encapsulate flavors and aromas makes it valuable in the food industry for preserving food quality. By forming complexes with volatile compounds, it can enhance flavor retention and stability during storage .
Nutraceuticals
this compound is also explored for its potential in delivering nutraceuticals effectively. Its capacity to improve the solubility of bioactive compounds can enhance their absorption in the human body, thereby increasing their health benefits .
Environmental Applications
Pollutant Removal
This compound has been investigated for its potential to remove environmental pollutants. Its ability to form stable complexes with hydrophobic organic pollutants allows for their extraction from contaminated water sources. This application is particularly relevant in addressing issues related to water pollution and environmental remediation .
Sensing Applications
The unique properties of this compound have led to its use in sensor technology. It can be employed in the development of sensors for detecting specific analytes due to its selective binding capabilities .
-
Chiral Resolution in Pharmaceuticals
A study published in Analytical Chemistry demonstrated that this compound was effective in separating a range of pharmaceutical enantiomers using capillary electrophoresis, highlighting its utility as a chiral resolving agent under acidic conditions . -
Toxicity Mitigation
Research involving the interaction between this cyclodextrin derivative and mianserin indicated a significant reduction in cytotoxicity while preserving therapeutic effects, showcasing its potential for improving drug safety profiles . -
Environmental Remediation
Investigations into the use of this compound for pollutant removal from water sources revealed its effectiveness in extracting hydrophobic contaminants, thus contributing to environmental cleanup efforts .
Mechanism of Action
The mechanism of action of Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt involves its ability to form inclusion complexes with various molecules. This property is due to the unique structure of beta-cyclodextrin, which provides a hydrophobic cavity that can encapsulate hydrophobic molecules. The sulfo and acetate groups enhance the solubility and stability of the compound, while the pyridinium salts contribute to its overall reactivity. The molecular targets and pathways involved depend on the specific application and the molecules being encapsulated.
Comparison with Similar Compounds
Heptakis(2,3-O-diacetyl-6-O-sulfo)-β-cyclodextrin
- Structure : Sulfation at 6-O and acetylation at 2,3-O positions.
- Solubility: Highly soluble in organic solvents (e.g., methanol, DMF) due to acetyl groups; used in non-aqueous capillary electrophoresis (CE) for chiral separations .
- Applications: Superior enantiomer resolution of weak bases in CE compared to non-acetylated sulfated derivatives .
- Limitations : Reduced thermal stability compared to fully sulfated derivatives .
Heptakis(6-O-sulfo)-β-cyclodextrin Heptasodium Salt
- Structure : Sulfation only at 6-O positions; sodium counterions.
- Solubility : >10 g/100 mL in water, ideal for aqueous CE and drug encapsulation .
- Applications : Inhibits anthrax toxin by forming stable complexes with hydrophobic moieties .
- Key Difference : Lacks acetyl groups, limiting organic solvent compatibility compared to the tetradecaacetate derivative .
Acetylated Cyclodextrins
Heptakis(2,3,6-tri-O-acetyl)-β-cyclodextrin (TA)
- Structure : Full acetylation at 2,3,6-O positions.
- Solubility : Soluble in polar organic solvents (e.g., DCM, THF); insoluble in water .
- Applications : X-ray studies show distorted CD cavities, reducing inclusion complex stability compared to partially acetylated derivatives .
- Comparison : The tetradecaacetate derivative retains partial hydrophilicity from sulfation, enabling broader solvent compatibility .
Heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin Tetradecaacetate
- Structure : Bulky tert-butyldimethylsilyl groups at 6-O; acetylation at 2,3-O.
- Applications : Used in molecular encapsulation to stabilize volatile compounds; silane groups enhance thermal stability .
- Key Difference : Sulfated derivatives (e.g., Heptakis(6-O-sulfo)) exhibit stronger electrostatic guest interactions, advantageous in analytical chemistry .
Methylated Cyclodextrins
Heptakis(2,6-di-O-methyl)-β-cyclodextrin
- Structure : Methylation at 2-O and 6-O positions.
- Solubility : High water solubility (low hemolytic activity), used in drug delivery .
- Applications : Enhances corneal uptake of ophthalmic drugs (e.g., pilocarpine) .
- Comparison : Sulfated derivatives offer superior chiral recognition in CE, while methylated CDs prioritize biocompatibility .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Research Findings
Biological Activity
Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt (CAS Number: 196398-65-9) is a modified cyclodextrin that exhibits significant biological activity due to its unique structural properties. This compound is characterized by the presence of multiple sulfo and acetate groups, as well as pyridinium salts, which enhance its solubility and reactivity in biological systems.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 2356.99 g/mol
- Appearance : Typically a white to off-white solid
- Solubility : Soluble in DMSO, methanol, and dichloromethane
This compound acts primarily through the formation of inclusion complexes with various bioactive molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems where it can encapsulate hydrophobic drugs, improving their bioavailability.
Targeted Biological Activities
- Anticancer Activity : Research indicates that derivatives of this compound may have potential in cancer chemoprevention due to their ability to interact with cellular membranes and modulate signaling pathways involved in tumor growth .
- Inhibition of Anthrax Lethal Toxin : The compound has been shown to inhibit the lethal effects of anthrax toxin, highlighting its potential role in biodefense applications .
- Chiral Selectivity : It serves as a chiral selector in capillary electrophoresis, facilitating the separation of enantiomers in pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the biological activity and applications of this compound:
- Study on Anticancer Properties : A study conducted by Finkelstein et al. (1994) demonstrated that the compound could inhibit cell proliferation in various cancer cell lines by modulating apoptosis pathways .
- Toxin Inhibition Study : Friedlander et al. (1986) provided evidence that this cyclodextrin derivative effectively prevents anthrax lethal toxin from entering cells, suggesting its utility as a therapeutic agent against anthrax infections .
- Chiral Separation Applications : Research by Brossier et al. (2001) highlighted its effectiveness as a chiral selector for separating racemic mixtures, which is crucial in drug formulation processes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| Heptakis(6-O-sulfo)-beta-cyclodextrin | CHNaOS | 1849.30 g/mol | Chiral selector, inhibits anthrax toxin |
| Beta-Cyclodextrin | CHO | 1135.34 g/mol | Drug delivery agent |
| Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | CHO | 1135.34 g/mol | Solubilizing agent |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt?
- Methodological Answer : Synthesis involves sulfopropylation at the 6-O position using 1,3-propane sultone under anhydrous conditions. Potassium hydride (KH) acts as a base in tetrahydrofuran (THF) with 18-crown-6 as a phase-transfer catalyst. Subsequent acetylation of secondary hydroxyl groups is achieved via acetic anhydride in pyridine. Purification requires dialysis or size-exclusion chromatography to isolate the heptapyridinium salt form .
- Key Data : Reaction yields depend on stoichiometric control of sulfonation (7:1 molar ratio of sultone to cyclodextrin) and acetylation time (12–24 hours). Purity ≥95% is confirmed via HPLC .
Q. How can researchers confirm the sulfation pattern and substitution degree?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify sulfation at the 6-O position (δ ~4.3 ppm for C6-H) and acetylation at secondary hydroxyls (δ ~2.0 ppm for acetate methyl groups) .
- Mass Spectrometry (MS) : MALDI-TOF MS confirms molecular weight (~2,300 Da) and heptasulfation (7 sulfate groups) .
- Elemental Analysis : Sulfur content (~14.5%) validates sulfation degree .
Q. What solvents are compatible with this cyclodextrin derivative for experimental use?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and ethanol-water mixtures (≥70% ethanol). Pre-dissolution in DMSO followed by dilution in buffer (pH 6–8) is recommended for aqueous applications .
Advanced Research Questions
Q. How does this derivative enhance molecular encapsulation efficiency compared to native beta-cyclodextrin?
- Methodological Answer : The 6-O-sulfo groups increase hydrophilicity and electrostatic interactions, while acetylation reduces steric hindrance. Use fluorescence spectroscopy or isothermal titration calorimetry (ITC) to compare binding constants () with hydrophobic guests (e.g., adamantane derivatives). Reported values for this derivative are 2–3-fold higher than native cyclodextrin due to synergistic electrostatic and van der Waals forces .
Q. What experimental strategies resolve contradictions in binding affinity data caused by varying sulfation degrees?
- Methodological Answer :
- Comparative Isothermal Titration Calorimetry (ITC) : Measure and for binding interactions across sulfation variants (e.g., 3-O vs. 6-O sulfation).
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to differentiate electrostatic vs. hydrophobic contributions .
- Case Study : Removal of 6-O-sulfo groups (via enzymatic desulfation) did not alter antithrombin (AT) binding affinity, suggesting 3-O-sulfation is the critical determinant in heparin-like interactions .
Q. How can this compound improve resolution in analytical separations of chiral or structurally similar molecules?
- Methodological Answer : In micellar electrokinetic chromatography (MEKC), add 1.85 g/L of the cyclodextrin derivative to the running buffer (20 mM borate, pH 9.2). This enhances resolution of phenolic acids and flavones by 15–20% via host-guest inclusion and charge-based selectivity. Efficiency ( > 200,000 plates/m) remains unaffected .
Data Contradiction Analysis
Q. Why do some studies report negligible impact of 6-O-sulfo groups on binding, while others emphasize their importance?
- Methodological Resolution :
- Context Dependency : 6-O-sulfo groups dominate in charged guest interactions (e.g., cationic drugs) but are less critical for neutral or 3-O-sulfo-dependent systems (e.g., AT-binding HS).
- Experimental Design : Use competitive binding assays with sulfation-specific inhibitors (e.g., heparinase I vs. III) to isolate contributions of specific sulfation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
